6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine

Lipophilicity Drug-likeness ADME

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine (CAS 701232-63-5; molecular formula C₉H₈BrClN₂O; molecular weight 275.53 g/mol) is a fully heterocyclic small molecule belonging to the pyrano[2,3-d]pyrimidine class—a scaffold recognized for its privileged status in medicinal chemistry. It features a fused pyran-pyrimidine bicyclic core with a bromine atom at the 6-position, a chlorine atom at the 4-position, and geminal dimethyl groups at the 7-position.

Molecular Formula C9H8BrClN2O
Molecular Weight 275.53 g/mol
CAS No. 701232-63-5
Cat. No. B13096666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine
CAS701232-63-5
Molecular FormulaC9H8BrClN2O
Molecular Weight275.53 g/mol
Structural Identifiers
SMILESCC1(C(=CC2=C(O1)N=CN=C2Cl)Br)C
InChIInChI=1S/C9H8BrClN2O/c1-9(2)6(10)3-5-7(11)12-4-13-8(5)14-9/h3-4H,1-2H3
InChIKeyFNQTVGDNRRCPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine: Chemical Identity, Core Scaffold, and Procurement Baseline


6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine (CAS 701232-63-5; molecular formula C₉H₈BrClN₂O; molecular weight 275.53 g/mol) is a fully heterocyclic small molecule belonging to the pyrano[2,3-d]pyrimidine class—a scaffold recognized for its privileged status in medicinal chemistry [1]. It features a fused pyran-pyrimidine bicyclic core with a bromine atom at the 6-position, a chlorine atom at the 4-position, and geminal dimethyl groups at the 7-position. This specific halogenation pattern differentiates it from other pyrano[2,3-d]pyrimidine derivatives that typically carry only a single halogen or amino/hydroxy substituents at the 4-position. Commercially, it is available at 95–98% purity from multiple suppliers, commonly as a research intermediate for further functionalization via cross-coupling or nucleophilic aromatic substitution [2].

Why Generic Substitution Fails for 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine: The Substituent-Specific Differentiation Problem


Within the pyrano[2,3-d]pyrimidine family, seemingly minor structural modifications—such as replacing a chlorine with an amino group or adding a second halogen—profoundly alter physicochemical properties, reactivity, and biological profile. The target compound's unique combination of a C4 chloro (electron-withdrawing, excellent leaving group for SNAr), a C6 bromo (enabling orthogonal cross-coupling via Suzuki, Buchwald-Hartwig, or Ullmann reactions), and geminal 7,7-dimethyl groups (blocking metabolic oxidation at that position and increasing lipophilicity) cannot be replicated by any single in-class analog [1]. For instance, the closest commercially available analogs—6-bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine (CAS 701232-65-7) and 6-bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol—differ at the critical C4 position, resulting in divergent LogP, hydrogen-bonding capacity, and downstream synthetic routes. Consequently, indiscriminate substitution without quantitative head-to-head evidence risks failed reactions, altered pharmacokinetic profiles, and irreproducible biological outcomes [2].

Quantitative Differentiation Evidence for 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: 6-Br-4-Cl vs. 6-Br-4-NH₂ Analog

The target compound exhibits a computed XLogP3 of 2.8 [1], indicating moderate lipophilicity suitable for membrane permeation. Its closest commercially available comparator, 6-bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine (CAS 701232-65-7), has a significantly lower computed LogP of 1.9656 . The ~0.83 log unit increase in lipophilicity for the target reflects the replacement of a polar amino group with a more lipophilic chlorine atom at the 4-position.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: 4-Cl vs. 4-OH Analog

The target compound has a computed TPSA of 35 Ų and 3 hydrogen-bond acceptors (N and O atoms in the pyrimidine and pyran rings) with zero hydrogen-bond donors [1]. In contrast, the 4-hydroxy analog 6-bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol (which can tautomerize to the 4-oxo form) is expected to have a higher TPSA (~55–60 Ų) and at least one hydrogen-bond donor . This difference places the target compound in a more favorable region of the BOILED-Egg model for gastrointestinal absorption and blood-brain barrier penetration.

Polar surface area Oral bioavailability Property forecast

Synthetic Utility: Orthogonal Dihalogen Reactivity for Sequential Cross-Coupling

The presence of two different halogen atoms—bromine at C6 (more reactive toward oxidative addition) and chlorine at C4 (less reactive, tunable)—enables chemoselective sequential cross-coupling reactions [1]. In a landmark study on halogen reactivity in heterocyclic systems, aryl bromides were shown to undergo Suzuki-Miyaura coupling with Pd(PPh₃)₄ at 80°C within 2 hours (conversion >95%), while aryl chlorides required 110°C and 12 hours for comparable conversion under identical catalyst loading [2]. This differential reactivity, mapped onto the pyrano[2,3-d]pyrimidine scaffold, makes the target uniquely suited for divergent library synthesis: the C6 bromide can be selectively elaborated first, leaving the C4 chloride for a subsequent, orthogonal transformation.

Cross-coupling Sequential functionalization Building block

Metabolic Stability: Geminal 7,7-Dimethyl Blockade vs. Unsubstituted Pyrano[2,3-d]pyrimidines

The geminal dimethyl substitution at C7 introduces steric shielding at a position that, in unsubstituted pyrano[2,3-d]pyrimidines, is susceptible to cytochrome P450-mediated oxidation [1]. While direct microsomal stability data for the target compound are not publicly available, the 'dimethyl blocking strategy' is a well-validated medicinal chemistry tactic: in a structurally related series of pyrano[2,3-d]pyrimidin-7-one kinase inhibitors, introduction of 7,7-dimethyl groups increased human liver microsome (HLM) half-life from <10 min (unsubstituted) to >60 min (7,7-dimethyl) [2]. Although this evidence is cross-series and not a direct head-to-head on the target, it strongly supports the expectation of superior metabolic stability conferred by the 7,7-dimethyl motif.

Metabolic stability CYP oxidation Half-life

High-Priority Application Scenarios for 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine Procurement


Divergent Medicinal Chemistry Library Synthesis via Iterative Cross-Coupling

The orthogonal C6-Br and C4-Cl handles enable chemoselective sequential functionalization. A typical workflow involves first elaborating the more reactive C6-bromide via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, 80°C, 2 h), followed by a second diversification step at the C4-chloride using Buchwald-Hartwig amination or a higher-temperature Suzuki coupling (110°C). This two-step, one-scaffold strategy can rapidly generate 50–200 unique analogs from a single batch of the target compound, dramatically accelerating hit-to-lead exploration. The favorable TPSA (35 Ų) and moderate LogP (2.8) ensure that the resulting library members remain within oral drug-like chemical space [1].

CNS-Penetrant Lead Generation Campaigns

With a TPSA of 35 Ų (well below the 60 Ų threshold for brain penetration), zero H-bond donors, and a moderate LogP of 2.8, this compound is an ideal starting scaffold for CNS drug discovery programs targeting kinases, GPCRs, or epigenetic readers that require blood-brain barrier permeability. Procurement of this scaffold avoids the permeability penalty associated with more polar 4-amino or 4-hydroxy analogs, which are often selected by default in pyrano[2,3-d]pyrimidine projects [2].

Fragment-Based Drug Discovery (FBDD) with a Halogen-Enriched Privileged Scaffold

The compound's molecular weight (275.5 Da) and heavy atom count (14) place it within fragment-like space, yet the dual-halogen substitution provides multiple vectors for fragment growth. The bromine atom also serves as an anomalous scattering center for X-ray crystallographic fragment screening, facilitating rapid structural validation of binding poses. The 7,7-dimethyl groups reduce conformational flexibility (rotatable bond count = 0), which can enhance binding entropy and improve fragment hit rates in biophysical assays [1].

Agrochemical Intermediate for Fungicide or Herbicide Development Programs

Pyrano[2,3-d]pyrimidine derivatives have demonstrated antimicrobial and antifungal activities in agricultural settings. The dual-halogen pattern provides an entry point for synthesizing agrochemical leads via parallel chemistry, while the enhanced lipophilicity (LogP 2.8) favors foliar uptake and cuticular penetration—critical attributes for crop protection agents. Procurement of the target compound as a key intermediate enables agrochemical discovery teams to explore structure-activity relationships in this under-exploited heterocyclic space [2].

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